molecular formula C21H17F3N2O2S B2597956 N-(naphthalen-1-yl)-2-(2,2,2-trifluoroacetamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide CAS No. 321529-84-4

N-(naphthalen-1-yl)-2-(2,2,2-trifluoroacetamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B2597956
CAS No.: 321529-84-4
M. Wt: 418.43
InChI Key: VVCUKSODGVGSKT-UHFFFAOYSA-N
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Description

N-(naphthalen-1-yl)-2-(2,2,2-trifluoroacetamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a benzothiophene-based carboxamide derivative featuring a 4,5,6,7-tetrahydrobenzo[b]thiophene core. Key structural attributes include:

  • 2,2,2-Trifluoroacetamido substituent: A strong electron-withdrawing group at the 2-position of the benzothiophene ring, influencing electronic distribution and metabolic stability.

Properties

IUPAC Name

N-naphthalen-1-yl-2-[(2,2,2-trifluoroacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17F3N2O2S/c22-21(23,24)20(28)26-19-17(14-9-3-4-11-16(14)29-19)18(27)25-15-10-5-7-12-6-1-2-8-13(12)15/h1-2,5-8,10H,3-4,9,11H2,(H,25,27)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVCUKSODGVGSKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)C(F)(F)F)C(=O)NC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(naphthalen-1-yl)-2-(2,2,2-trifluoroacetamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a compound of significant interest due to its potential biological activities. This article reviews its pharmacological properties, focusing on its mechanisms of action, efficacy in various biological assays, and implications for therapeutic applications.

  • Molecular Formula : C19H18F3N2O2S
  • Molecular Weight : 358.3 g/mol
  • CAS Number : 2680741-92-6

The compound exhibits a multifaceted mechanism of action primarily through its interaction with cholinergic systems. Studies indicate that derivatives containing the benzothiophene scaffold can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in the hydrolysis of acetylcholine. This inhibition is particularly relevant for neurodegenerative conditions such as Alzheimer's disease.

1. Cholinesterase Inhibition

Research has demonstrated that similar benzothiophene derivatives can effectively inhibit AChE and BChE. For instance, compounds from a related study showed IC50 values for AChE ranging from 62.10 μM to lower than that of known inhibitors like galantamine (IC50 = 28.08 μM) . The structure–activity relationship (SAR) indicates that modifications to the benzothiophene core can enhance inhibitory potency.

Table 1: Cholinesterase Inhibition Data

CompoundAChE IC50 (μM)BChE IC50 (μM)
Compound 5f62.10N/A
Compound 5hN/A24.35
Galantamine28.08N/A

2. Cytotoxicity and Cell Viability

In vitro studies using SH-SY5Y neuroblastoma cells have shown that certain derivatives exhibit low cytotoxicity at their IC50 concentrations. For example, compounds with potent AChE inhibition did not adversely affect cell viability at concentrations up to 200 μM . This suggests a favorable therapeutic window for potential applications in neurodegenerative diseases.

3. Anticancer Activity

Preliminary investigations into the anticancer properties of benzothiophene derivatives have yielded promising results. For instance, compound 8b from a related study demonstrated significant apoptosis induction and cell cycle arrest in cancer cell lines while reducing intracellular reactive oxygen species (ROS) levels . This highlights the potential of these compounds not only in neuropharmacology but also in oncology.

Case Study 1: Alzheimer's Disease Model

In a study examining the effects of benzothiophene derivatives on cognitive function in an Alzheimer's disease model, compounds were administered to transgenic mice. Behavioral assays indicated improved memory retention and reduced amyloid plaque burden in treated groups compared to controls .

Case Study 2: Cancer Cell Line Studies

In another investigation focusing on cancer cell lines, various benzothiophene derivatives were tested for their ability to induce apoptosis. Results showed that certain compounds led to significant reductions in cell viability and increased markers of apoptosis compared to untreated cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to five derivatives with shared benzothiophene cores but divergent substituents (Table 1).

Table 1: Structural and Functional Comparison of Benzothiophene Carboxamides

Compound Name Molecular Formula Substituents Key Pharmacological Activities References
Target Compound : N-(naphthalen-1-yl)-2-(2,2,2-trifluoroacetamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide C₂₄H₂₀F₃N₂O₂S - Naphthalen-1-yl (N-linked)
- 2,2,2-Trifluoroacetamido (C2)
Inferred: Potential antimicrobial/anticancer (based on analogs)
2-Amino-N-(2-fluorophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide C₁₅H₁₅FN₂OS - 2-Fluorophenyl (N-linked)
- Amino (C2)
Broad pharmacological potential (e.g., antibacterial, anti-inflammatory)
N-(3-methylphenyl)-2-[(4-methoxyphenyl)methyleneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide (I) C₂₄H₂₅N₂O₂S - 3-Methylphenyl (N-linked)
- 4-Methoxyphenyl Schiff base (C2)
Antibacterial, antifungal
N-(4-methylphenyl)-2-[(4-methylphenyl)methyleneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide (II) C₂₄H₂₅N₂OS - 4-Methylphenyl (N-linked)
- 4-Methylphenyl Schiff base (C2)
Antibacterial, antifungal
2-(Acetylamino)-6-methyl-N-(naphthalen-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide C₂₂H₂₂N₂O₂S - Naphthalen-1-yl (N-linked)
- Acetylamino (C2), methyl (C6)
No explicit activity reported
2-{[(2-Methylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide C₁₈H₂₀N₂O₃S - 2-Methylphenoxyacetyl (C2) No explicit activity reported

Key Structural and Functional Insights

N-Substituent Effects: The naphthalen-1-yl group in the target compound and enhances aromatic interactions compared to smaller aryl groups (e.g., fluorophenyl in ). This may improve binding to hydrophobic enzyme pockets.

C2-Substituent Influence: The 2,2,2-trifluoroacetamido group in the target compound offers stronger electron-withdrawing effects than the acetylated () or Schiff base () analogs, possibly enhancing metabolic stability and electrophilic reactivity. Schiff base derivatives () demonstrate notable antimicrobial activity, suggesting that imine functionalities may synergize with the benzothiophene core for target inhibition.

Saturation and Ring Puckering: The tetrahydrobenzothiophene core in all compounds introduces non-planarity, which may reduce off-target interactions compared to fully aromatic systems. Ring puckering parameters (e.g., Cremer-Pople coordinates ) could further elucidate conformational preferences.

Pharmacological Performance :

  • Compounds with Schiff bases () show the most robust antimicrobial activity, while trifluoroacetamido derivatives (target compound) are hypothesized to exhibit enhanced pharmacokinetics due to fluorination.

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